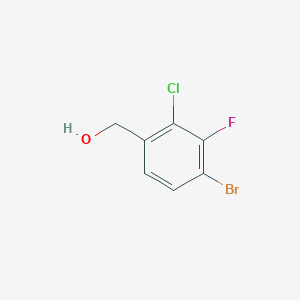

(4-Bromo-2-chloro-3-fluorophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

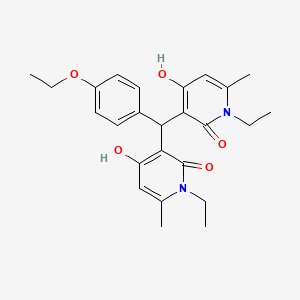

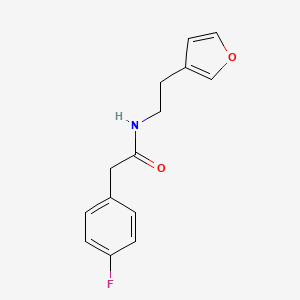

“(4-Bromo-2-chloro-3-fluorophenyl)methanol” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is harmful by inhalation, in contact with skin, and if swallowed .

Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “(4-Bromo-2-chloro-3-fluorophenyl)methanol”. For more details, it is recommended to inquire with specialized chemical suppliers.Molecular Structure Analysis

The molecular formula of “(4-Bromo-2-chloro-3-fluorophenyl)methanol” is C7H6BrFO . The InChI code is 1S/C7H6BrFO/c8-6-2-1-5 (4-10)3-7 (6)9/h1-3,10H,4H2 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “(4-Bromo-2-chloro-3-fluorophenyl)methanol”. For more detailed information, it is recommended to consult scientific literature or databases .Physical And Chemical Properties Analysis

“(4-Bromo-2-chloro-3-fluorophenyl)methanol” has a molecular weight of 205.02 . It has a melting point of 44.0 to 48.0 °C, a boiling point of 260℃, and a flash point of 111℃ . It is soluble in methanol .Applications De Recherche Scientifique

-

Quantum Computing

-

Chemical Synthesis

- Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry . They have shown applications in various areas such as organic transformations, small molecule activation, and materials . While “(4-Bromo-2-chloro-3-fluorophenyl)methanol” isn’t specifically mentioned, it’s possible that it could be used in similar applications due to its unique electronic properties.

-

Photothermal Conversion

-

Quantum Computing

-

Chemical Synthesis

- Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry . They have shown applications in various areas such as organic transformations, small molecule activation, and materials . While “(4-Bromo-2-chloro-3-fluorophenyl)methanol” isn’t specifically mentioned, it’s possible that it could be used in similar applications due to its unique electronic properties.

-

Photothermal Conversion

Safety And Hazards

“(4-Bromo-2-chloro-3-fluorophenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

(4-bromo-2-chloro-3-fluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNPUPIQMJBKLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-chloro-3-fluorophenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2365628.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)

![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)

![6-(4-Ethoxyphenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)

![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)